molecular formula C15H15NO2 B13252441 4-[3-(2-Aminoethyl)phenyl]benzoic acid

4-[3-(2-Aminoethyl)phenyl]benzoic acid

Cat. No.: B13252441
M. Wt: 241.28 g/mol
InChI Key: AWXLIKKHEJOHAO-UHFFFAOYSA-N
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Description

4-[3-(2-Aminoethyl)phenyl]benzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, where the phenyl ring is substituted with a 2-aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Aminoethyl)phenyl]benzoic acid typically involves the reaction of benzoic acid derivatives with 2-aminoethyl groups. One common method is the reaction of 4-bromobenzoic acid with 2-aminoethylbenzene under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Aminoethyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[3-(2-Aminoethyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Aminoethyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzoic acid
  • 4-(2-Aminoethyl)phenylacetic acid
  • 4-(2-Aminoethyl)phenylpropanoic acid

Uniqueness

4-[3-(2-Aminoethyl)phenyl]benzoic acid is unique due to the specific positioning of the aminoethyl group on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[3-(2-aminoethyl)phenyl]benzoic acid

InChI

InChI=1S/C15H15NO2/c16-9-8-11-2-1-3-14(10-11)12-4-6-13(7-5-12)15(17)18/h1-7,10H,8-9,16H2,(H,17,18)

InChI Key

AWXLIKKHEJOHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CCN

Origin of Product

United States

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